2-(2-Bromophenyl)ethanol
Overview
Description
2-(2-Bromophenyl)ethanol is an organic compound that belongs to the class of phenethyl alcohol derivatives. It is characterized by the presence of a bromine atom attached to the benzene ring, which is further connected to an ethanol group. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethanol typically involves the reduction of 2-(2-Bromophenyl)acetaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solvent under an argon atmosphere. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of alternative reducing agents and solvents may be explored to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(2-Bromophenyl)acetaldehyde or 2-(2-Bromophenyl)acetic acid.
Reduction: The compound can be further reduced to form 2-(2-Bromophenyl)ethane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 2-(2-Bromophenyl)acetaldehyde, 2-(2-Bromophenyl)acetic acid.
Reduction: 2-(2-Bromophenyl)ethane.
Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)ethanol has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential as a repellent against Aedes aegypti mosquitoes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of rod-coil block copolymers and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethanol involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the hydroxyl group allows it to participate in a range of chemical reactions, influencing its biological activity. For example, its potential as a mosquito repellent is attributed to its ability to interfere with the olfactory receptors of mosquitoes, thereby deterring them from approaching .
Comparison with Similar Compounds
- 2-Bromobenzyl alcohol
- 3-Bromophenethyl alcohol
- 2-Hydroxyphenethyl alcohol
Comparison: 2-(2-Bromophenyl)ethanol is unique due to the specific positioning of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromobenzyl alcohol, which has the bromine atom directly attached to the benzyl group, this compound exhibits different chemical properties and reactivity patterns. Similarly, 3-Bromophenethyl alcohol has the bromine atom in a different position, leading to variations in its chemical behavior .
Properties
IUPAC Name |
2-(2-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLOWZRDUHSVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370115 | |
Record name | 2-(2-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-16-4 | |
Record name | 2-Bromobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2-bromophenyl)ethanol interact with palladium to form complexes, and what are the structural features of these complexes?
A1: this compound reacts with Pd(dba)2 in the presence of tetramethylethylenediamine (tmeda) to yield the arylpalladium bromide complex PdBr{C6H4(CH2CH2OH)-2}(tmeda) (1) [, ].
- Structural Features of Complex 1: The crystal structure reveals a square planar geometry around the palladium atom. The aryl ring of this compound is positioned nearly perpendicular to this square plane. Interestingly, the hydroxyl group of the alcohol functionality forms an intramolecular hydrogen bond with the bromide ligand [, ].
Q2: What happens when the bromide ligand is removed from the palladium complex containing this compound?
A2: Abstraction of the bromide ligand from complex 1 using AgNO3 leads to the formation of the ionic complex [Pd{C6H4(CH2CH2OH)-2}(tmeda)]NO3 (3) [, ].
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